molecular formula C10H10ClF3O2S B2715334 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride CAS No. 2095409-80-4

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride

Cat. No.: B2715334
CAS No.: 2095409-80-4
M. Wt: 286.69
InChI Key: VDENRLIXAWCDNP-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H10ClF3O2S. It is a sulfonyl chloride derivative, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propane-1-sulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzene, which is commercially available or can be synthesized from benzene through electrophilic aromatic substitution using trifluoromethylating agents.

    Sulfonylation: The 4-(Trifluoromethyl)benzene is then subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group, forming 4-(Trifluoromethyl)benzenesulfonyl chloride.

    Propylation: The final step involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl chloride with 1-chloropropane under suitable conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive in these substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the propane moiety.

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another closely related compound with similar reactivity.

    Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfonyl chloride.

Uniqueness

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the propane-1-sulfonyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O2S/c11-17(15,16)7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDENRLIXAWCDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095409-80-4
Record name 3-[4-(trifluoromethyl)phenyl]propane-1-sulfonyl chloride
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